PI3Kδ Biochemical Potency: Head-to-Head Comparison with a De-chloro Analog
In a biochemical TR-FRET assay using recombinant PI3K p110δ/p85α heterodimer, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide demonstrated an IC50 of 1 nM [1]. In the same assay, a closely related des-chloro analog (compound 26 of US9221795) exhibited an IC50 of >100 nM, illustrating that the 4-CF3 substitution provides >100-fold improvement in enzymatic potency [1]. This represents a Direct head-to-head comparison.
| Evidence Dimension | PI3K p110δ biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | De-chloro analog (US9221795 compound 26): IC50 >100 nM |
| Quantified Difference | >100-fold potency enhancement |
| Conditions | TR-FRET assay, pH 7.4, recombinant PI3K p110δ/p85α heterodimer |
Why This Matters
This >100-fold potency differential demonstrates that the 4-trifluoromethyl substitution is critical for PI3Kδ affinity, directly informing SAR-driven procurement decisions for lead optimization libraries.
- [1] US Patent 9,221,795. PI3Kδ inhibitors. Table 2, Compound 27 vs. Compound 26. View Source
